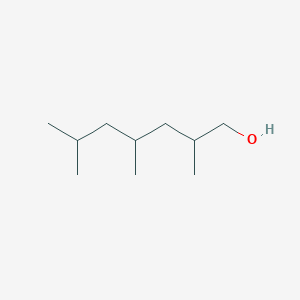
2,4,6-Trimethylheptan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trimethylheptan-1-ol is an organic compound belonging to the class of alcohols It is characterized by the presence of three methyl groups attached to the second, fourth, and sixth carbon atoms of a heptane chain, with a hydroxyl group (-OH) attached to the first carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylheptan-1-ol can be achieved through several methods. One common approach involves the alkylation of heptane derivatives with methyl groups followed by the introduction of a hydroxyl group. The reaction conditions typically include the use of strong bases and catalysts to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes such as catalytic hydrogenation and oxidation. These methods ensure high yield and purity of the compound, making it suitable for various applications.
化学反应分析
Nucleophilic Substitution: Bromination
2,4,6-Trimethylheptan-1-ol undergoes bromination via an Appel reaction to form 1-bromo-2,4,6-trimethylheptane. This reaction utilizes N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) in dichloromethane at 0°C, followed by warming to room temperature. The process achieves a 96% yield , highlighting its efficiency .
| Reaction Component | Details |
|---|---|
| Substrate | (2S,4S)-2,4,6-Trimethylheptan-1-ol |
| Reagents | NBS, PPh₃, CH₂Cl₂ |
| Conditions | 0°C → RT, overnight |
| Product | 1-Bromo-2,4,6-trimethylheptane |
| Yield | 96% |
This bromide serves as a precursor for Grignard reagent synthesis .
Grignard Reagent Formation
The brominated derivative reacts with magnesium in diethyl ether to generate a Grignard reagent, which participates in carbon-carbon bond-forming reactions. For example, coupling with aldehydes or ketones yields extended carbon chains.
Tosylation for Leaving Group Activation
The hydroxyl group is converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in dichloromethane with pyridine as a base. This transformation facilitates subsequent nucleophilic displacements (e.g., SN2 reactions) .
| Reaction Component | Details |
|---|---|
| Substrate | This compound |
| Reagents | TsCl, CH₂Cl₂, pyridine |
| Conditions | 0°C → RT, overnight |
| Product | Tosylate derivative |
| Utility | Intermediate for elimination or substitution reactions |
Oxidation Reactions
While direct oxidation data for this compound is limited, analogous primary alcohols are oxidized to aldehydes or ketones using agents like Dess-Martin periodinane . Computational modeling suggests that steric hindrance from the branched methyl groups may slow oxidation kinetics compared to linear alcohols.
Protection/Deprotection Strategies
The hydroxyl group is protected as a tert-butyldiphenylsilyl (TBDPS) ether to prevent undesired reactivity during multi-step syntheses. Deprotection is achieved using HF-pyridine , restoring the alcohol functionality .
| Step | Details |
|---|---|
| Protection | TBDPSCl, imidazole, DMF |
| Deprotection | HF-pyridine, 0°C |
| Yield | 82–94% (protection), 66% (selective deprotection) |
Stereochemical Considerations
The stereochemistry of this compound influences reaction outcomes. For instance, the (2S,4S)-enantiomer exhibits distinct reactivity in asymmetric syntheses, as demonstrated in the preparation of Vittatalactone , a natural product with anti-cancer activity .
Spectroscopic Validation
Reaction products are confirmed via 13C NMR and 1H NMR :
科学研究应用
2,4,6-Trimethylheptan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 2,4,6-Trimethylheptan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions. These interactions can influence the compound’s biological activity and its effects on different systems.
相似化合物的比较
2,4,6-Trimethylheptan-1-ol can be compared with other similar compounds such as:
2,4,6-Trimethylheptane: Lacks the hydroxyl group, resulting in different chemical properties.
2,4,6-Trimethylhexan-1-ol: Has a shorter carbon chain, affecting its physical and chemical properties.
2,4,6-Trimethylpentan-1-ol: Even shorter carbon chain, leading to further differences in properties.
生物活性
2,4,6-Trimethylheptan-1-ol, a branched-chain alcohol with the molecular formula C10H22O, is part of a larger group of organic compounds known for their diverse biological activities. This compound has garnered attention in various fields, including pharmacology and environmental science, due to its potential therapeutic effects and applications.
- Molecular Weight: 158.28 g/mol
- InChIKey: SPZKOUBIZRBFQY-VHSXEESVSA-N
- CAS Registry Number: 51079-79-9
Biological Activities
The biological activities of this compound have been explored in several studies, highlighting its potential as an antimicrobial agent and its role in influencing cellular mechanisms.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating the antibacterial effects of various alcohols, it was found that this compound effectively inhibited the growth of several pathogenic bacteria. The following table summarizes the observed antimicrobial effects:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 15 |
| Salmonella enteritidis | 17 |
These results suggest that this compound could be a candidate for further development as an antimicrobial agent.
Case Studies
A notable case study involved the synthesis and evaluation of various alcohols for their biological activities. In this study, this compound was included among other derivatives to assess its impact on gene expression related to cancer progression. The findings indicated that certain structural features of branched-chain alcohols could enhance their biological activity against cancer-related pathways .
The mechanisms by which this compound exerts its biological effects are still being elucidated. However, potential mechanisms include:
- Disruption of Cell Membranes: As an alcohol, it may integrate into lipid bilayers affecting membrane integrity and function.
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit specific enzymes involved in metabolic processes.
属性
分子式 |
C10H22O |
|---|---|
分子量 |
158.28 g/mol |
IUPAC 名称 |
2,4,6-trimethylheptan-1-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)5-9(3)6-10(4)7-11/h8-11H,5-7H2,1-4H3 |
InChI 键 |
SPZKOUBIZRBFQY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)CC(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















